1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The compound 1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 3-chlorobenzyl group at the 1-position and a 4-ethylphenyl substituent on the amide nitrogen. The chlorine atom on the benzyl group and the ethyl group on the aryl amide moiety likely influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to related compounds .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-15-6-9-19(10-7-15)23-21(26)17-8-11-20(25)24(14-17)13-16-4-3-5-18(22)12-16/h3-12,14H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGUVVXZFPJMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with 4-ethylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted dihydropyridine derivatives.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Benzyl/aryl substituents : Chlorine (electron-withdrawing) vs. methyl (electron-donating) or methoxy groups.
- Amide substituents: Aryl (e.g., 4-ethylphenyl) vs. alkylamino (e.g., 2-(dimethylamino)ethyl) groups.
These modifications impact molecular weight, solubility, and binding interactions. For example:
- The 4-ethylphenyl substituent offers moderate steric bulk compared to larger groups like 4-isopropylphenyl () or smaller groups like cyclopropylcarbamoyl (), which could influence target affinity .
Key Observations:
- Molecular Weight : The target compound (~374.85 g/mol) is heavier than P752-0032 (299.37 g/mol) but lighter than compound 8 (388.44 g/mol), suggesting intermediate pharmacokinetic properties.
- Synthesis Yields: Yields for pyridine/pyridazinone derivatives in range from 23% (compound 8) to 90% (compound 9), highlighting the impact of substituents on reaction efficiency. Fluorinated analogs (e.g., compound 9) achieved higher yields, possibly due to improved crystallinity .
- pKa: The dimethylaminoethyl group in ’s compound confers a basic pKa of 13.31, which may enhance solubility under acidic conditions .
Biological Activity
1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological activity.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxopyridine-3-carboxamide |
| Molecular Formula | C21H19ClN2O2 |
| Molecular Weight | 366.84 g/mol |
| CAS Number | 946280-28-0 |
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 3-chlorobenzylamine with 4-ethylbenzaldehyde, followed by cyclization and functional group modifications. Common solvents used include tetrahydrofuran (THF) along with catalysts like sodium acetate and tin(II) chloride to enhance reaction efficiency.
The biological activity of 1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes and receptors, leading to significant pharmacological effects.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties . In vitro studies have shown that it inhibits the growth of several tumor cell lines, with varying degrees of effectiveness:
| Cell Line | GI50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.28 | |
| HEPG2 (Liver Cancer) | 8.107 | |
| A549 (Lung Cancer) | 10.79 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle modulation.
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines suggest a selective activity of the compound against cancer cells while sparing healthy cells. For instance, it was observed that the compound did not exhibit toxicity towards skin fibroblasts or hepatocytes at effective concentrations used against cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that substituents on the dihydropyridine core significantly influence biological activity. For example:
- The presence of a chlorine atom at the 3-position enhances binding affinity to certain molecular targets.
- Substituting different alkyl groups can lead to variations in anticancer potency.
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of this compound, researchers evaluated its effects on various cancer cell lines using the MTT assay. The results showed that:
- Cell Growth Inhibition : The compound demonstrated significant inhibition of cell growth in MCF-7 and HEPG2 cells.
- Mechanism Elucidation : Western blot analysis revealed that the compound's anticancer activity is associated with the inhibition of key signaling pathways involved in cell proliferation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide:
| Compound | Activity Profile |
|---|---|
| 1-[(3-chlorophenyl)methyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Moderate anticancer activity |
| 1-[(3-chlorophenyl)methyl]-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Lower binding affinity compared to target compound |
This comparative analysis underscores the importance of specific substituents in enhancing biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
